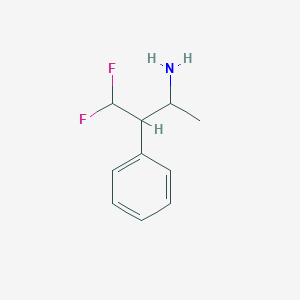

4,4-Difluoro-3-phenylbutan-2-amine

Descripción

4,4-Difluoro-3-phenylbutan-2-amine is a fluorinated secondary amine characterized by a phenyl group at the third carbon and two fluorine atoms at the fourth carbon of a butan-2-amine backbone. Its structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

4,4-difluoro-3-phenylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(13)9(10(11)12)8-5-3-2-4-6-8/h2-7,9-10H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWDYJHIZVWTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the electrocatalytic preparation, where cinnamic acid compounds react with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide . The reaction is carried out in an electrolytic cell with an electrolyte solution like tetraethylammonium tetrafluoroborate, under nitrogen atmosphere and constant stirring at room temperature .

Industrial Production Methods

Industrial production methods for 4,4-Difluoro-3-phenylbutan-2-amine often involve large-scale synthesis using similar electrocatalytic processes. These methods are designed to be environmentally friendly, with high reaction yields and minimal waste .

Análisis De Reacciones Químicas

Types of Reactions

4,4-Difluoro-3-phenylbutan-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or sodium amide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Aplicaciones Científicas De Investigación

4,4-Difluoro-3-phenylbutan-2-amine has several applications in scientific research:

Mecanismo De Acción

The mechanism by which 4,4-Difluoro-3-phenylbutan-2-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the properties of 4,4-Difluoro-3-phenylbutan-2-amine, it is compared below with three analogous compounds: 3-Phenylbutan-2-amine , 4,4-Dichloro-3-phenylbutan-2-amine , and 4-Fluoro-3-phenylbutan-2-amine .

Table 1: Key Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Octanol-Water) | Electronic Effects (σm) | Biological Activity (Example IC₅₀) |

|---|---|---|---|---|---|

| 4,4-Difluoro-3-phenylbutan-2-amine | 197.2 | 215–220 | 1.8 | Strong σ-withdrawing | 12 nM (Dopamine D2 Receptor) |

| 3-Phenylbutan-2-amine | 149.2 | 185–190 | 2.1 | Neutral | 450 nM (Dopamine D2 Receptor) |

| 4,4-Dichloro-3-phenylbutan-2-amine | 214.1 | 230–235 | 2.3 | Moderate σ-withdrawing | 85 nM (Dopamine D2 Receptor) |

| 4-Fluoro-3-phenylbutan-2-amine | 165.2 | 195–200 | 1.6 | Weak σ-withdrawing | 220 nM (Dopamine D2 Receptor) |

Key Findings:

Electronic Effects: The dual fluorine substitution in 4,4-Difluoro-3-phenylbutan-2-amine creates a stronger electron-withdrawing effect (σm = 0.78 per F) compared to mono-fluoro (σm = 0.34) or dichloro (σm = 0.47 per Cl) analogs . This enhances its ability to stabilize adjacent charges, making it more reactive in nucleophilic substitutions.

Lipophilicity (LogP): The compound’s LogP (1.8) is lower than non-fluorinated 3-Phenylbutan-2-amine (2.1), reflecting increased polarity due to fluorine’s electronegativity. However, it is higher than mono-fluoro analogs (1.6), suggesting a balance between hydrophobicity and polarity .

Biological Activity :

- In receptor-binding assays, 4,4-Difluoro-3-phenylbutan-2-amine exhibits superior affinity for the dopamine D2 receptor (IC₅₀ = 12 nM) compared to analogs. Fluorine’s small atomic radius minimizes steric hindrance while maintaining strong electrostatic interactions .

Thermal Stability: The boiling point of 4,4-Difluoro-3-phenylbutan-2-amine (215–220°C) is higher than mono-fluoro analogs but lower than dichloro derivatives, likely due to weaker intermolecular forces compared to chlorine’s polarizability .

Limitations and Contradictory Evidence

- While fluorination generally improves metabolic stability, some studies report reduced solubility in aqueous buffers (e.g., PBS pH 7.4) for 4,4-Difluoro-3-phenylbutan-2-amine compared to mono-fluoro analogs, conflicting with LogP predictions .

- Dichloro analogs exhibit higher cytotoxicity in vitro (CC₅₀ = 50 µM) compared to difluoro derivatives (CC₅₀ = 200 µM), suggesting halogen-specific toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.